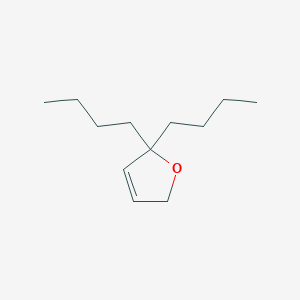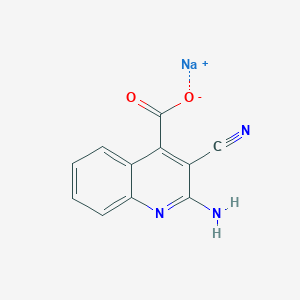
Sodium 2-amino-3-cyanoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-3-cyanoquinoline-4-carboxylate (CAS Number: 27388-44-9) is a chemical compound with the molecular formula C₁₁H₆N₃NaO₂. It belongs to the quinoline family and contains an amino group (NH₂), a cyano group (CN), and a carboxylate group (COO⁻).
Preparation Methods
Synthetic Routes:: The synthetic preparation of Sodium 2-amino-3-cyanoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 2-amino-3-cyanoquinoline with an appropriate carboxylic acid derivative (such as an ester or acid chloride) in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the sodium salt.
Reaction Conditions::- Quinoline ring formation: Condensation of 2-amino-3-cyanoquinoline with carboxylic acid derivative.
- Base: Sodium hydroxide (NaOH).
Industrial Production:: Industrial-scale production methods may vary, but they typically follow similar principles. detailed industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactions::
Substitution: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction: Reduction of the cyano group to the corresponding amine.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney nickel).
Substitution: Alkyl halides or other nucleophiles.
Acid-Base Reactions: Sodium hydroxide (NaOH) for salt formation.
- Reduction: 2-amino-3-aminomethylquinoline.
- Substitution: Various alkylated or substituted derivatives.
Scientific Research Applications
Sodium 2-amino-3-cyanoquinoline-4-carboxylate finds applications in:
Chemistry: As a building block for more complex quinoline-based molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, affecting various pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While Sodium 2-amino-3-cyanoquinoline-4-carboxylate is relatively unique, similar compounds include other quinoline derivatives like 2-aminoquinoline and 3-cyanoquinoline.
Remember that this information is based on available literature, and further studies may reveal additional insights
Properties
Molecular Formula |
C11H6N3NaO2 |
|---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
sodium;2-amino-3-cyanoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7N3O2.Na/c12-5-7-9(11(15)16)6-3-1-2-4-8(6)14-10(7)13;/h1-4H,(H2,13,14)(H,15,16);/q;+1/p-1 |
InChI Key |
VOWXHDUMVBKHPC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
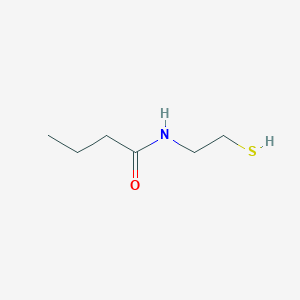
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

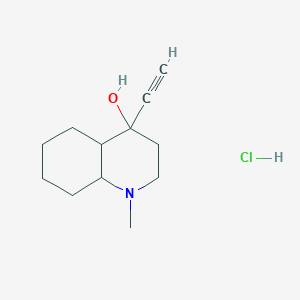
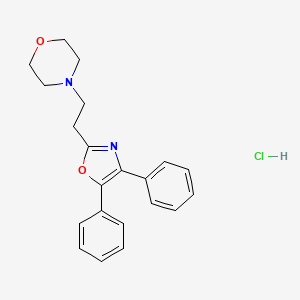
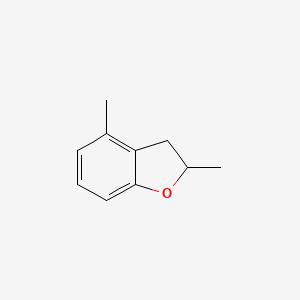

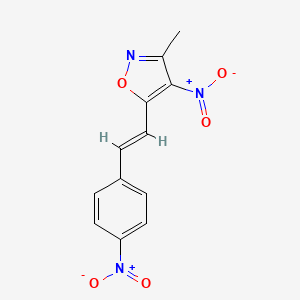
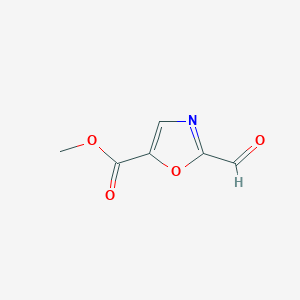
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
